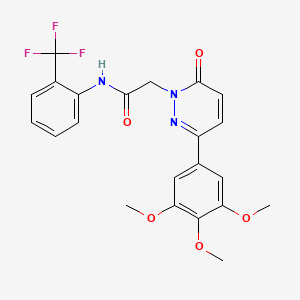

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-(6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a pyridazine derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the pyridazinone ring and a trifluoromethylphenyl acetamide moiety.

The compound’s synthesis likely follows routes analogous to those reported for methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives, involving condensation of pyridazinone precursors with activated acetamide intermediates under acidic or basic conditions . The presence of the trifluoromethyl group may enhance metabolic stability, while the trimethoxyphenyl substituent could influence binding affinity to targets such as tubulin or kinases, as seen in structurally related anticancer agents.

Properties

IUPAC Name |

2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O5/c1-31-17-10-13(11-18(32-2)21(17)33-3)15-8-9-20(30)28(27-15)12-19(29)26-16-7-5-4-6-14(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDFCZKASOHVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the pyridazinone core with a trimethoxyphenyl group, often using a Friedel-Crafts acylation reaction.

Attachment of the Trifluoromethylphenylacetamide Moiety: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)phenylacetic acid or its derivatives, typically using peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the pyridazinone core can yield dihydropyridazines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropyridazines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C22H20F3N3O5

- Molecular Weight : 463.4 g/mol

- CAS Number : 899968-04-8

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may interact with various biological pathways involved in tumor growth and proliferation.

Case Study: Tumor Xenograft Models

In vivo studies utilizing xenograft mouse models have reported significant tumor growth inhibition (up to 97.1%) at doses of 25 mg/kg, indicating effective therapeutic potential .

Antimicrobial Activity

The compound's structural features allow it to exhibit antimicrobial properties against a range of pathogens.

Antibacterial and Antifungal Properties

Research has indicated that similar pyridazine derivatives can display moderate to high antimicrobial activities against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans . The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Targeting TGF-beta Receptors

The compound may also serve as a modulator of TGF-beta receptors, which play a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

Pharmacological Implications

Inhibition of TGF-beta signaling pathways can have profound effects on cancer progression and fibrosis. Compounds that target these pathways have been shown to reduce tumor growth and metastasis in preclinical models .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The trimethoxyphenyl group can enhance binding affinity to certain biological targets, while the trifluoromethyl group can improve metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Substituent-Driven Activity Differences

- Trimethoxyphenyl vs. Phenyl/p-Tolyl: The 3,4,5-trimethoxy group enhances electron density and steric bulk compared to phenyl or p-tolyl analogs.

- Trifluoromethylphenyl Acetamide: The CF₃ group improves lipophilicity and metabolic resistance compared to non-fluorinated analogs, as seen in kinase inhibitors like imatinib derivatives.

- Pyridazinone vs. Oxazolidinone Core: Pyridazinones exhibit conformational rigidity, favoring interactions with planar binding pockets (e.g., ATP sites in kinases), whereas oxazolidinones (e.g., linezolid) target bacterial ribosomes .

Pharmacokinetic and Toxicity Considerations

- The trifluoromethyl group may reduce hepatic clearance compared to non-fluorinated analogs.

- Trimethoxy substituents could increase CYP450 inhibition risk, necessitating toxicity profiling absent in simpler analogs .

Research Findings and Gaps

While direct studies on the target compound are lacking, inferences from structural analogs suggest:

Anticancer Potential: Trimethoxyphenyl-pyridazinone hybrids may disrupt microtubule dynamics, akin to colchicine-site binders .

Antibacterial Activity: The acetamide moiety resembles oxazolidinone antibiotics, though pyridazinones lack confirmed ribosomal targeting .

Optimization Needs : Future work should prioritize solubility enhancement (e.g., via prodrug esterification, as in ) and in vivo efficacy studies.

Biological Activity

2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative that has attracted attention due to its diverse biological activities and therapeutic potential. This compound exhibits significant inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, which plays a crucial role in inflammatory processes and cell survival mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of NF-κB activation. It binds to the kinase domain of the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. This blockade inhibits NF-κB activation, leading to the suppression of downstream signaling pathways associated with inflammation and cell survival .

Biological Activities

- Anti-inflammatory Activity : The compound's ability to inhibit NF-κB suggests a strong potential for anti-inflammatory applications. In various studies, compounds that modulate NF-κB have demonstrated effectiveness in reducing inflammation in models of autoimmune diseases and chronic inflammatory conditions.

- Anticonvulsant Activity : Preliminary pharmacological studies have shown that related pyridazinone derivatives exhibit anticonvulsant properties. For instance, derivatives containing trifluoromethyl groups have been particularly effective in models such as maximal electroshock (MES) seizures, indicating potential therapeutic applications in epilepsy .

- Antitumor Activity : The compound's structural characteristics may also confer anticancer properties. Research has indicated that similar pyridazinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The specific pathways involved in these processes often relate back to NF-κB inhibition and modulation of apoptotic signaling .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on NF-κB Inhibition : A study demonstrated that this compound effectively inhibited NF-κB activation in cellular models, leading to decreased expression of pro-inflammatory cytokines.

- Anticonvulsant Screening : In an anticonvulsant screening study using MES and pentylenetetrazole models, derivatives similar to this compound exhibited significant protective effects against seizures, with some achieving notable efficacy at specific dosages .

Research Findings

Research has also focused on structure-activity relationships (SAR) to optimize the biological efficacy of pyridazinone derivatives:

| Compound Structure | Activity Type | IC50 Value |

|---|---|---|

| This compound | NF-κB Inhibition | Not specified |

| Related Trifluoromethyl Derivative | Anticonvulsant | Effective in MES at 100 mg/kg |

| Other Pyridazinone Derivatives | Antitumor | IC50 = 49.85 µM against A549 cell line |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridazinone intermediates with substituted acetamide moieties. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the 3,4,5-trimethoxyphenyl group .

- Catalyst use : Employ coupling agents like EDCI/HOBt for amide bond formation .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and H NMR to track intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone core and substitution patterns (e.g., trifluoromethylphenyl vs. trimethoxyphenyl) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected ~470–500 g/mol) and detects impurities .

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethyl group; SHELXL software is recommended for refinement .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., AGS gastric cells) with IC determination .

- Enzyme inhibition : Screen against kinases or proteases linked to the trifluoromethyl group’s electronic effects .

- Solubility testing : Assess in PBS/DMSO mixtures to guide in vivo study design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Compare analogs with halogenated (e.g., 4-fluorophenyl) vs. methoxy groups on the pyridazinone core to evaluate electronic effects on receptor binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide group) .

- Metabolic stability : Introduce deuterium at labile positions (e.g., pyridazinone C-H) to prolong half-life .

Q. What strategies resolve contradictions in biological data across different assay platforms?

- Methodological Answer :

- Assay validation : Cross-validate cytotoxicity results using orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based luminescence) .

- Buffer optimization : Adjust pH and ionic strength to mitigate false positives from aggregation .

- Target engagement assays : Use SPR or ITC to confirm direct binding to proposed targets (e.g., kinases) .

Q. How can computational methods enhance understanding of its mechanism of action?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer pathways involving the trifluoromethyl group’s inductive effects .

- Molecular dynamics (MD) : Simulate binding to lipid bilayers to predict membrane permeability .

- ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration, critical for CNS-targeted analogs .

Q. What experimental designs address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.